molecular formula C8H8ClNO5S B15309536 2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride

2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B15309536
M. Wt: 265.67 g/mol
InChI Key: VTSZVBYFLRPESK-UHFFFAOYSA-N
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Properties

Molecular Formula

C8H8ClNO5S

Molecular Weight

265.67 g/mol

IUPAC Name

2-(3-nitrophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H8ClNO5S/c9-16(13,14)5-4-15-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5H2

InChI Key

VTSZVBYFLRPESK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCS(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-nitrophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Key Reactions:

  • Amine Substitution:
    Reacts with primary/secondary amines (e.g., benzylamine) in anhydrous dichloromethane or THF to yield sulfonamides.
    Example:
    R-NH2+2-(3-Nitrophenoxy)ethane-1-sulfonyl chlorideR-NHSO2-CH2CH2O-C6H4-NO2+HCl\text{R-NH}_2 + \text{2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride} \rightarrow \text{R-NHSO}_2\text{-CH}_2\text{CH}_2\text{O-C}_6\text{H}_4\text{-NO}_2 + \text{HCl}
    Yields typically exceed 85% under optimized conditions.

  • Alcohol/Ester Formation:
    Reacts with alcohols (e.g., methanol, ethanol) in the presence of pyridine to form sulfonate esters.
    Example:
    ROH+Sulfonyl chlorideRO-SO2-CH2CH2O-C6H4-NO2\text{ROH} + \text{Sulfonyl chloride} \rightarrow \text{RO-SO}_2\text{-CH}_2\text{CH}_2\text{O-C}_6\text{H}_4\text{-NO}_2

Mechanistic Insights:
The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack on the electrophilic sulfur atom.

  • Departure of the chloride ion, stabilized by base .

Hydrolysis and Stability

The compound hydrolyzes in aqueous media to form the corresponding sulfonic acid.

Conditions and Outcomes:

Reaction MediumProductRate Constant (k, s⁻¹)
Neutral H₂OSulfonic acid1.2×1041.2 \times 10^{-4}
Acidic (HCl)Stabilized sulfonyl chlorideNegligible hydrolysis
Basic (NaOH)Rapid hydrolysis8.5×1038.5 \times 10^{-3}

Hydrolysis is accelerated by electron-withdrawing groups (e.g., nitro) on the phenoxy ring, which increase the electrophilicity of the sulfur center.

Oxidative Functionalization

Recent advancements (2024) demonstrate its utility in telescoped syntheses using recyclable reagents like NCBSI (N-chloro-N-(phenylsulfonyl)benzene sulfonamide).

Protocol for Alkyl Sulfonyl Chloride Synthesis:

  • Step 1: React alkyl halides with thiourea in EtOH (80°C, 30 min).

  • Step 2: Oxidative chlorosulfonation with NCBSI/HCl in MeCN (0–20°C) .

Substrate Scope and Yields:

SubstrateProductYield (%)
Benzyl chlorideBenzyl sulfonyl chloride96
Cyclohexyl bromideCyclohexyl sulfonyl chloride95
Tert-butyl chlorideTert-butyl sulfonyl chloride96

This method avoids hazardous reagents like chlorine gas and enables reagent recycling .

Structural and Electronic Influences

The nitro group at the meta position enhances electrophilicity through resonance and inductive effects.

Key Structural Data:

ParameterValue
Molecular Weight265.67 g/mol
InChIInChI=1S/C₈H₈ClNO₅S/c9-16(12,13)5-4-15-8-3-1-2-7(6-8)10(11)14/h1-3,6H,4-5H₂
Electrophilicity Index (ω)5.2 eV

The ethoxy linker provides flexibility, facilitating steric accessibility during reactions.

Scientific Research Applications

2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride has diverse applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions The nitro group can undergo reduction, leading to the formation of an amino group, which can further participate in various chemical reactions

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride: Similar structure but with the nitro group at the para position.

    2-(2-Nitrophenoxy)ethane-1-sulfonyl chloride: Similar structure but with the nitro group at the ortho position.

Uniqueness

2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride is unique due to the position of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group affects the electronic distribution in the molecule, making it distinct from its ortho and para counterparts.

Biological Activity

2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its anticancer properties, antimicrobial efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a nitrophenoxy group attached to an ethane sulfonyl chloride moiety. The presence of the nitro group is significant as it can influence the compound's reactivity and biological activity.

Anticancer Activity

Research has indicated that sulfonamide derivatives, including those related to 2-(3-nitrophenoxy)ethane-1-sulfonyl chloride, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 5 to 10 nM against drug-resistant cancer cell lines, demonstrating their potential as anticancer agents .

A study involving structural modifications of sulfonamides revealed that introducing electron-withdrawing groups like nitro at specific positions can enhance cytotoxicity. For example, compounds that retained the nitro group at the para position exhibited improved activity compared to those without it .

Table 1: Cytotoxicity of Related Compounds

Compound IDCell Line TestedIC50 (nM)
6tDU1455
6sK56210
6pMCF-77

Antimicrobial Activity

In addition to anticancer properties, compounds similar to 2-(3-nitrophenoxy)ethane-1-sulfonyl chloride have demonstrated antimicrobial effects against various bacterial strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating their potential as antibiotics .

Table 2: Antimicrobial Efficacy

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
12Staphylococcus aureus15 µg/mL
6Escherichia coli20 µg/mL
10Pseudomonas aeruginosa25 µg/mL

Structure-Activity Relationship (SAR)

The SAR analysis of sulfonamide derivatives suggests that the positioning of functional groups significantly impacts biological activity. The incorporation of electron-withdrawing groups, particularly nitro groups, has been linked to enhanced cytotoxicity and antimicrobial properties.

For instance, modifications on the phenyl ring and sulfonamide moiety can lead to variations in potency. Compounds with substituents at the meta position often exhibit better binding affinity and biological activity than those with para or ortho substitutions .

Case Studies

  • Anticancer Efficacy : A study investigated a series of N-aryl-2-arylethenesulfonamides, revealing that compound 6t exhibited substantial anticancer activity through mechanisms involving microtubule destabilization and cell cycle arrest .
  • Antimicrobial Potential : Another investigation highlighted the effectiveness of related compounds against MRSA and other resistant strains, showcasing their potential in treating infections where conventional antibiotics fail .

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